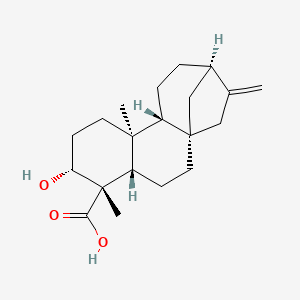
Taxachitriene A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxachitriene A is a bicyclic taxane diterpenoid that occurs naturally in the needles of Taxus chinensis. It has drawn interest due to its intriguing structure and potential biological activities .
Molecular Structure Analysis
The chemical structure of Taxachitriene A is characterized by its bicyclic framework. Unfortunately, detailed structural elucidation data is scarce in the literature. Researchers have primarily relied on spectral analysis and chemical derivatizations to confirm its structure .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Isolation and Structural Elucidation : Taxachitrienes A and B were first isolated from the needles of Taxus chinensis and are identified as bicyclic taxane diterpenoids. Taxachitriene A, in particular, has been proposed as a biogenetic precursor for taxanes (Fang et al., 1995).
Chemical Variants and Derivatives : Further research on Taxus chinensis var. mairei led to the discovery of new compounds related to Taxachitriene A, including variants like 5-(N,N-dimethyl-3'-phenylisoseryl)taxachitriene A, which were established using spectral methods (Shi et al., 1998).
Taxane Diterpenoids Exploration : A study on the needles of the Chinese yew, Taxus chinensis var. mairei, identified three novel and five known bicyclic 3,8-secotaxane diterpenoids. Among these, 2-deacetyltaxachitriene A was characterized, providing insights into the structural diversity of taxane diterpenoids (Shi, Oritani, Sugiyama, & Kiyota, 1998).
New Taxoids Discovery : In a study on the seeds of Taxus chinensis, two new taxoids were isolated along with other compounds, including taxuspine Z, taxin B, taxezopidine G, and taxachitriene A. This research expanded the understanding of taxoid structures (Chen, Chen, & Shen, 1999).
Antimitotic Agents and Cancer Treatment : The role of taxanes, including those related to Taxachitriene A, as antimitotic agents in cancer therapy has been extensively studied. These agents inhibit tubulin polymerization, making them effective in treating various cancers (Li & Sham, 2002).
Taxane Biosynthesis : Research on the transcriptome of Taxus species highlighted the significant expression of taxane biosynthetic genes in certain tissues, indicating the active production of taxanes like Taxachitriene A in specific parts of the plant (Hao et al., 2011).
Taxane-Induced Toxicities and Pharmacogenetics : Studies on taxane-induced toxicities, including those related to Taxachitriene A derivatives, have led to investigations into pharmacogenetic variations affecting individual susceptibility to adverse events in cancer therapy (Frederiks et al., 2015).
Natural Diversity in Taxane-Related Genes : A study focused on the natural diversity in genes related to taxanes, such as Taxachitriene A, within Taxus baccata populations. This research provides insights into the evolutionary pressures and selection shaping the diversity of taxol-related genes (Burgarella et al., 2012).
Mecanismo De Acción
Target of Action
Taxachitriene A is a bicyclic taxane diterpenoid that can be found in the needles of Taxus chinensis The primary targets of Taxachitriene A are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound interacts with its targets at a cellular level . The specifics of these interactions and the resulting changes are areas for future investigation.
Propiedades
IUPAC Name |
[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16-/t24-,25-,26-,27-,28-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYWKQLSVHAYNO-KGEPRWODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)O)OC(=O)C)\C)/OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Taxachitriene A and where is it found?
A1: Taxachitriene A is a bicyclic taxane diterpenoid originally isolated from the needles of the Chinese yew, Taxus chinensis var. mairei. [] This compound belongs to a larger family of taxanes, many of which exhibit notable biological activities.
Q2: What is the molecular formula and structure of Taxachitriene A?
A2: Taxachitriene A possesses the molecular formula C29H44O7. [] It features a unique bicyclic [9.3.1]pentadecatriene core structure, which distinguishes it from the more common tricyclic taxanes like paclitaxel (Taxol®). [] While the full spectroscopic data for Taxachitriene A is not provided in these abstracts, it is likely characterized using techniques like NMR spectroscopy and mass spectrometry.
Q3: Have any other compounds similar to Taxachitriene A been isolated from Taxus species?
A3: Yes, Taxachitriene B, a structurally related compound, was isolated alongside Taxachitriene A from Taxus chinensis. [, ] Additionally, several other bicyclic 3,8-secotaxane diterpenoids, such as canadensene and taxuspine derivatives, were also found in the same species. [] Researchers have identified various taxoids, including 2alpha-acetoxy-2',7-dideacetoxyaustrospicatine and decinnamoyltaxinine E, from the seeds of Taxus chinensis. [] This highlights the diverse array of taxane derivatives found within a single species.
Q4: Are there any studies focusing on the synthesis of Taxachitriene A or its analogs?
A4: While the provided abstracts do not mention the specific synthesis of Taxachitriene A, research has explored the creation of the bicyclo[9.3.1]pentadecatriene carbon skeleton found in taxachitrienes. [] This synthetic approach could potentially pave the way for the development of novel Taxachitriene A analogs for further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

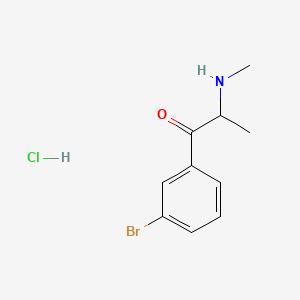
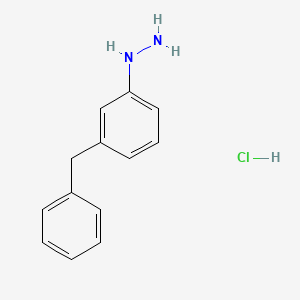
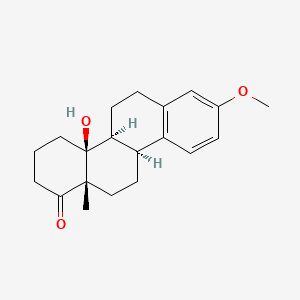
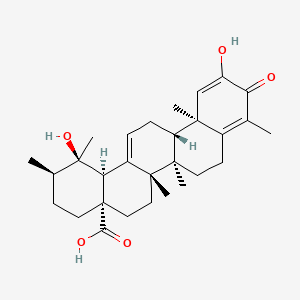
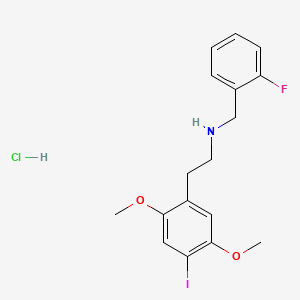
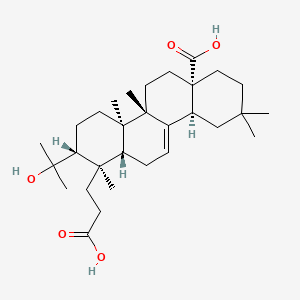
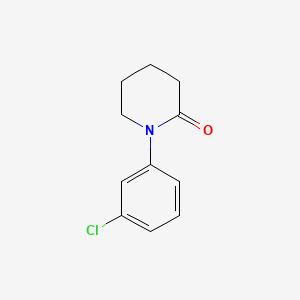



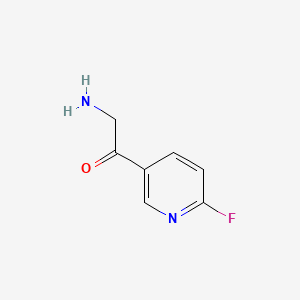
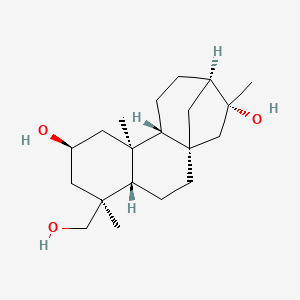
![Ethanone, 1-[3-(ethoxymethylene)cyclobutyl]- (9CI)](/img/no-structure.png)
